Methylenedioxyallylamphetamine
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Overview
Description
Methylenedioxyallylamphetamine, also known as 3,4-methylenedioxy-N-allylamphetamine, is a lesser-known psychedelic drug. It is the N-allyl derivative of 3,4-methylenedioxyamphetamine. This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects on its own but may enhance the effects of other substances like LSD .
Preparation Methods
Methylenedioxyallylamphetamine can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyamphetamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Methylenedioxyallylamphetamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyl group can be replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylenedioxyallylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their derivatives.
Biology: Researchers investigate its effects on neurotransmitter systems and its potential interactions with other psychoactive substances.
Medicine: Although not widely used, it is studied for its potential therapeutic effects in combination with other drugs.
Mechanism of Action
The mechanism of action of methylenedioxyallylamphetamine is not well understood. it is believed to interact with serotonin receptors in the brain, similar to other substituted amphetamines. It may act as a serotonin releaser and reuptake inhibitor, leading to increased levels of serotonin in the synaptic cleft. This interaction with serotonin receptors is thought to contribute to its psychoactive effects .
Comparison with Similar Compounds
Methylenedioxyallylamphetamine is similar to other compounds in the substituted amphetamine class, such as:
3,4-Methylenedioxyamphetamine: Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxymethamphetamine:
3,4-Methylenedioxyethylamphetamine: Another derivative with similar psychoactive properties.
What sets this compound apart is its unique allyl group, which may influence its pharmacological properties and interactions with other substances .
Properties
CAS No. |
74698-45-6 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C13H17NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h3-5,8,10,14H,1,6-7,9H2,2H3 |
InChI Key |
BMKCDDFQEGYEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC=C |
Origin of Product |
United States |
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